4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid
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Overview
Description
4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid: is a heterocyclic compound that features both a pyridine and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and a carbonyl compound.
Coupling of Pyridine and Thiophene Rings: The final step involves coupling the pyridine and thiophene rings through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid can undergo oxidation to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to activate the amino group for substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of organic semiconductors and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with biological targets, thereby modulating their activity.
Comparison with Similar Compounds
4-(6-Aminopyridin-3-yl)benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.
4-(6-Aminopyridin-3-yl)pyridine-2-carboxylic acid: Similar structure but with an additional pyridine ring.
Uniqueness: 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct electronic properties. The combination of these rings makes it a versatile scaffold for the development of new materials and drugs.
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-9-2-1-6(4-12-9)7-3-8(10(13)14)15-5-7/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBVUXUQXFKZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC(=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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